molecular formula C21H26N4O2 B2798989 N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide CAS No. 1251709-00-8

N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide

Cat. No. B2798989
CAS RN: 1251709-00-8
M. Wt: 366.465
InChI Key: YHCVKIPVFLTTLY-UHFFFAOYSA-N
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Description

N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs and has been shown to have potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is not fully understood. However, it is known to function as an NAD+ analog and can activate the NAD+-dependent enzymes, such as sirtuins. Sirtuins play an important role in regulating various cellular processes such as metabolism, inflammation, and DNA repair.
Biochemical and Physiological Effects:
N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of sirtuins, which can lead to increased mitochondrial function, improved glucose metabolism, and reduced inflammation. It has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide in lab experiments include its potential therapeutic applications and its ability to activate sirtuins. However, the limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research of N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide. One potential direction is to study its potential therapeutic applications in metabolic disorders such as diabetes and obesity. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide and its potential effects on various cellular processes.
In conclusion, N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is a promising compound that has potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. While further research is needed to fully understand its mechanism of action and potential applications, it is clear that N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is an exciting compound with significant potential in the field of scientific research.

Synthesis Methods

The synthesis of N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is a multi-step process. The first step involves the synthesis of 3-[(2-methoxybenzyl)amino]-1-pyrrolidine, which is then coupled with nicotinamide to form N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide. The final product is purified using various chromatographic techniques to obtain a pure compound.

Scientific Research Applications

N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

N-cyclopropyl-6-[3-[(2-methoxyphenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-27-19-5-3-2-4-15(19)12-22-18-10-11-25(14-18)20-9-6-16(13-23-20)21(26)24-17-7-8-17/h2-6,9,13,17-18,22H,7-8,10-12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCVKIPVFLTTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-6-(3-((2-methoxybenzyl)amino)pyrrolidin-1-yl)nicotinamide

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